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Compound of Interest

Compound Name:
6-Methoxy-1,4-dihydro-2,7-

naphthyridin-3(2H)-one

CAS No.: 1393555-54-8

Cat. No.: B12102640

Get Quote

Executive Summary
The 2,7-naphthyridine scaffold represents a distinct class of diazanaphthalenes, isomeric to the

clinically established 1,8-naphthyridines (e.g., nalidixic acid) and quinazolines (e.g., gefitinib).

While historically underutilized due to synthetic challenges, recent SAR campaigns have

validated this scaffold as a privileged structure for targeting difficult kinases, specifically MASTL

(Greatwall Kinase), c-Met, and PIM-1.

This guide objectively compares the 2,7-naphthyridine core against its primary bioisosteres—

Quinazoline and 1,6-Naphthyridine. It synthesizes recent data to demonstrate how the specific

nitrogen placement in the 2,7-isomer offers unique vectors for hydrogen bonding and improved

solubility profiles in fragment-based drug discovery (FBDD).
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In medicinal chemistry, the choice of core scaffold dictates the trajectory of lead optimization.

The 2,7-naphthyridine core is often employed as a bioisostere to modulate lipophilicity (LogP)

and metabolic stability without altering the fundamental binding vector to the kinase hinge

region.

Physicochemical Comparison
The following table contrasts the 2,7-naphthyridine core with its most common alternatives.
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Feature 2,7-Naphthyridine Quinazoline 1,6-Naphthyridine

Structure

Symmetric-like, N

atoms on opposite

rings (2,7).

Fused Benzene-

Pyrimidine.[1][2] N

atoms on same ring

(1,3).

Asymmetric, N atoms

on separate rings

(1,6).

Electronic Character
-deficient on both

rings. Lower basicity

than quinoline.

Highly

-deficient pyrimidine

ring; electron-rich

benzene.

Mixed electronic

density.

H-Bond Potential

Dual Acceptor: N2 and

N7 are spatially

distinct, allowing

"bridging" interactions

in large pockets.

Single Vector:

Primarily N1 is the

acceptor in the hinge

region.

Dual Acceptor: N1 and

N6, but geometry

differs.

Solubility (Aq)

High: Dipole moment

is balanced but polar

surface area is

distributed.

Moderate: Often

requires solubilizing

tails (e.g.,

morpholine).

High: Similar to 2,7-

isomer.[1][3]

Metabolic Liability

N-oxidation possible

at both positions; C-1

is susceptible to

nucleophilic attack if

not substituted.

C-4 position is highly

reactive; susceptible

to oxidative

metabolism on the

benzene ring.

N-oxidation; C-2/C-5

oxidation.

Primary Application
MASTL, c-Met, PIM

Kinases

EGFR, HER2

(Standard of Care)

Antiviral (HIV),

Antimalarial

The "Split-Nitrogen" Advantage
Unlike quinazolines, where both nitrogens are clustered in the pyrimidine ring, 2,7-

naphthyridines distribute electron deficiency across the entire bicycle.

Effect: This reduces the "grease" factor (lipophilicity) of the carbocyclic ring seen in

quinolines/quinazolines, often resulting in compounds with lower LogD and better CNS
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penetration potential.

Binding Mode: The N-2 often acts as the hinge binder (acceptor), while the C-3 or C-4

positions allow for vectors that project into the solvent-exposed front or the hydrophobic back

pocket.

Deep Dive: SAR Mechanics of 2,7-Naphthyridines
Recent studies, including optimization campaigns for MASTL inhibitors, have established clear

SAR trends for this scaffold.

Critical Substitution Points
Position 1 (C-1): Critical for metabolic stability. Unsubstituted C-1 is prone to oxidation

(forming the lactam). Small alkyl groups (Methyl, Ethyl) or amino groups here block

metabolism and can pick up backbone carbonyl interactions.

Position 3 (C-3): The primary vector for potency. Substituents here (often aromatic rings or

amides) dictate the shape complementarity with the ATP binding site.

Position 4 (C-4): Often substituted with a polar group (hydroxyl or carbonyl) in

"naphthyridinone" analogs. This provides an essential H-bond donor motif.

Position 8 (C-8): Steric gatekeeper. Bulky groups here can force the molecule into a specific

atropisomeric conformation, improving selectivity by clashing with the "gatekeeper" residues

of off-target kinases.

Visualizing the SAR Logic
The following diagram illustrates the decision tree for optimizing this scaffold.
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2,7-Naphthyridine Core

Position 1 (C-1)
Metabolic Shielding

Position 3 (C-3)
Potency & Selectivity

Position 8 (C-8)
Conformational Lock

Add Methyl/Ethyl
Prevents N-Oxidation

Suzuki Coupling (Aryl/HetAryl)
Target: Hydrophobic Pocket

Add Cl, Me, CF3
Induces Twist (Atropisomerism)

Increased Metabolic Stability
(t1/2 > 60 min)

High Potency (IC50 < 10 nM)
Hinge Interaction

High Selectivity
(vs. CDK/GSK3beta)

Click to download full resolution via product page

Figure 1: SAR Decision Logic for 2,7-Naphthyridine Optimization.

Case Study: MASTL (Greatwall Kinase) Inhibition
Target Context: Microtubule-associated serine/threonine kinase-like (MASTL) is a critical mitotic

regulator.[4] Overexpression correlates with poor prognosis in breast and colon cancers.

Challenge: Developing selective inhibitors that spare closely related kinases like CDK1/2.

Solution: The 2,7-naphthyridine scaffold.[3][4][5][6][7]

Experimental Data (Representative)
Source: Adapted from Pfizer Inc.[4] Patent WO 2024/003773 & Related Literature [1, 2]
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Compound ID R1 (Pos 1) R3 (Pos 3) MASTL Ki (nM)
CDK1
Selectivity
(Fold)

Ref-A

(Quinazoline)
-

Phenyl-

piperazine
45 5x

Naph-1 H
Phenyl-

piperazine
120 10x

Naph-2 Methyl
Phenyl-

piperazine
12 50x

Naph-3 Methyl Pyrazole-Amide 3 >100x

Insight: The introduction of the methyl group at C-1 (Naph-2) drastically improved potency

compared to the unsubstituted parent (Naph-1), likely by enforcing a preferred tautomer or

preventing metabolic clearance. The shift to a pyrazole-amide at C-3 (Naph-3) optimized H-

bond donor/acceptor interactions within the active site.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and

the biological validation assay.

Synthesis: Suzuki-Miyaura Coupling on 2,7-
Naphthyridine
This workflow functionalizes the C-3 position, a common diversity point.

Reagents:

3-chloro-2,7-naphthyridine derivative (Starting Material)

Aryl boronic acid (1.2 eq)

Pd(dppf)Cl2 (0.05 eq)

K2CO3 (2.0 eq)
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Dioxane/Water (4:1)

Step-by-Step Protocol:

Preparation: In a nitrogen-purged microwave vial, dissolve the 3-chloro-2,7-naphthyridine

substrate in degassed Dioxane/Water.

Addition: Add the aryl boronic acid, K2CO3, and finally the Palladium catalyst.

Reaction: Seal and heat to 100°C for 2 hours (or microwave at 110°C for 30 min).

Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over

Na2SO4.

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-

10% MeOH in DCM). 2,7-naphthyridines are polar; ensure the column is primed with 1%

Et3N to prevent streaking.

3-Cl-2,7-Naphthyridine Boronic Acid + Pd(dppf)Cl2
+ K2CO3

Heat 100°C
(Suzuki Coupling)

Extraction (EtOAc)
& Drying

Flash Chromatography
(DCM/MeOH)

Functionalized
2,7-Naphthyridine

Click to download full resolution via product page

Figure 2: General Synthetic Workflow for C-3 Functionalization.

Biological Assay: MASTL Kinase Inhibition (ADP-Glo)
Objective: Determine IC50 values. System: Promega ADP-Glo™ Kinase Assay.

Enzyme Prep: Dilute recombinant human MASTL kinase (0.5 ng/µL) in 1x Kinase Buffer (40

mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Compound Addition: Dispense 100 nL of compound (serial dilution in DMSO) into 384-well

white plates.

Reaction: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

Substrate: Add 2 µL of substrate mix (ATP + MASTL substrate peptide).
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Incubation: Incubate at RT for 60 minutes.

Detection:

Add 4 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40

min.

Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope)

to calculate IC50.

Biological Pathway Visualization[8][9]
Understanding where the 2,7-naphthyridine inhibitor acts is crucial for interpreting phenotypic

data.
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Figure 3: Pathway impact of 2,7-naphthyridine inhibition on Mitotic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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